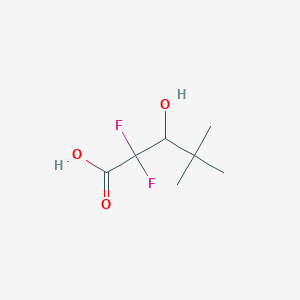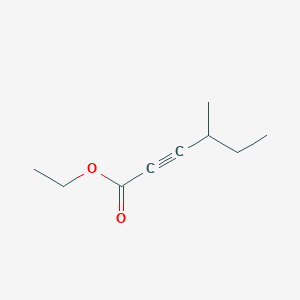
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is a complex organic compound that features a morpholine ring substituted with an ethyl group, a pyrazole ring, and a methanamine group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactions
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where an appropriate halogenated precursor reacts with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or morpholine rings.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and cellular pathways. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The pyrazole and morpholine rings are known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Ethyl-3-methyl-pyrazol-4-yl)methanamine: Similar structure but lacks the morpholine ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but different functional groups.
Uniqueness
(4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is unique due to the combination of the pyrazole and morpholine rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H20N4O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
[4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H20N4O/c1-3-15-4-5-16-10(6-12)11(15)9-7-13-14(2)8-9/h7-8,10-11H,3-6,12H2,1-2H3 |
InChI-Schlüssel |
MOAMHZRMACVAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1C2=CN(N=C2)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



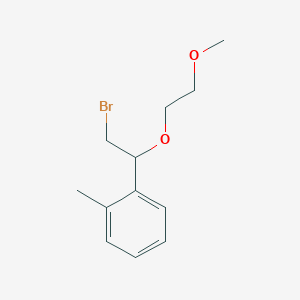

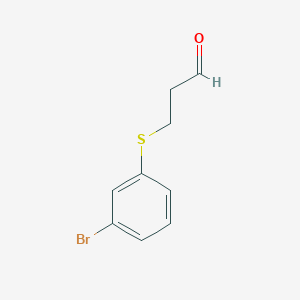
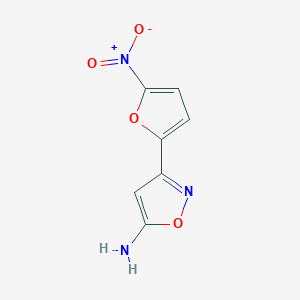
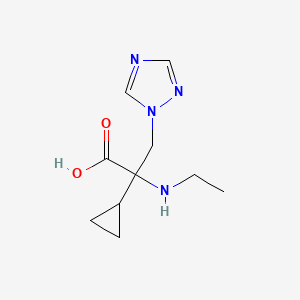
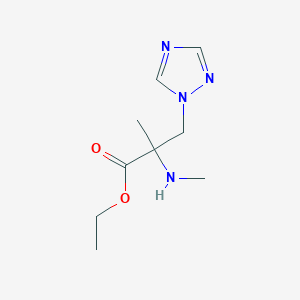
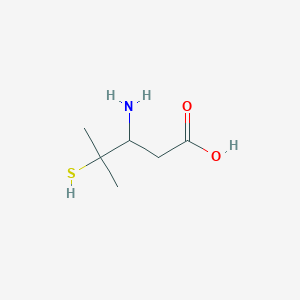

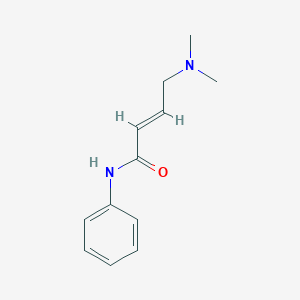
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)

